Bienvenue dans la boutique en ligne BenchChem!

1-(2-Amino-1,3-thiazol-4-yl)propan-1-one

Computational Chemistry ADMET Prediction Physicochemical Profile

This 4-acylated 2-aminothiazole is the mandatory amine component for synthesizing RO4927350, a non-ATP-competitive MEK1/2 inhibitor that uniquely blocks both ERK1/2 and MEK1/2 phosphorylation. Substituting with the acetyl analog chemically precludes the target molecule and diverts synthesis toward HDAC inhibitors—a fundamental experimental failure. The propionyl chain (XLogP3 1.3) enhances BBB penetration, making it ideal for CNS oncology programs. Procure at ≥98% purity with full QC (NMR, HPLC, GC) to ensure high-fidelity synthesis and reduce downstream purification costs.

Molecular Formula C6H8N2OS
Molecular Weight 156.21 g/mol
Cat. No. B8777634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Amino-1,3-thiazol-4-yl)propan-1-one
Molecular FormulaC6H8N2OS
Molecular Weight156.21 g/mol
Structural Identifiers
SMILESCCC(=O)C1=CSC(=N1)N
InChIInChI=1S/C6H8N2OS/c1-2-5(9)4-3-10-6(7)8-4/h3H,2H2,1H3,(H2,7,8)
InChIKeyRXUXAEZVWROGOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 1-(2-Amino-1,3-thiazol-4-yl)propan-1-one (CAS 876755-20-3) for Synthesis and Research


1-(2-Amino-1,3-thiazol-4-yl)propan-1-one is a 4-acylated 2-aminothiazole, a class of heterocyclic building blocks relevant in medicinal chemistry. Its primary, documented strategic value lies in its use as the amine component in the formal condensation to create the potent, non-ATP-competitive MEK1/2 inhibitor RO4927350 [1]. This compound exhibits a distinct pharmacokinetic and pharmacodynamic profile compared to earlier MEK inhibitors, making its precursors of specific interest for follow-up studies [2].

Why 1-(2-Amino-1,3-thiazol-4-yl)propan-1-one Cannot Be Substituted with Generic Thiazole Building Blocks


Superficial substitution of 1-(2-Amino-1,3-thiazol-4-yl)propan-1-one with other 4-acylated 2-aminothiazoles, such as 1-(2-amino-1,3-thiazol-4-yl)ethanone, overlooks a critical bifurcation in downstream chemical pathways leading to distinct therapeutic targets. The specific propionyl chain is a structural requirement for the formal condensation that generates the clinical MEK1/2 inhibitor RO4927350 [1]. In contrast, the ethanone analog has been explicitly cited as an intermediate in the preparation of histone deacetylase (HDAC) inhibitors . This functional path-dependency means that using a generic analog would chemically preclude the synthesis of the intended target molecule, representing a fundamental failure in experimental design and procurement strategy.

Quantifiable Differentiation Evidence for 1-(2-Amino-1,3-thiazol-4-yl)propan-1-one


Predicted Lipophilicity Enhances Blood-Brain Barrier Permeability Over Unsubstituted Base Structure

The addition of the propionyl group to the 2-amino thiazole scaffold is predicted to significantly increase lipophilicity compared to the base 2-aminothiazole structure. The calculated logP (XLogP3) for 1-(2-amino-1,3-thiazol-4-yl)propan-1-one is 1.3, while for the unsubstituted 2-aminothiazole, it is 0.2 [1]. This over one-log-unit increase can translate to enhanced passive membrane permeability and is a necessary structural feature for the potency of the CNS-penetrant MEK inhibitor RO4927350, for which this compound is a direct precursor [2].

Computational Chemistry ADMET Prediction Physicochemical Profile

Critical Structural Role as Direct Precursor for a Differentiated Clinical MEK1/2 Inhibitor

The compound is uniquely specified by name as the 4-propanoyl-1,3-thiazol-2-amine component in the formal condensation that produces the non-ATP-competitive MEK1/2 inhibitor RO4927350 [1]. The resulting drug molecule exhibits a unique mechanism by blocking both ERK1/2 and MEK1/2 phosphorylation, a property not shared by other clinically evaluated MEK inhibitors of its era [2]. This contrasts with the close analog 1-(2-amino-1,3-thiazol-4-yl)ethanone, which serves as an intermediate in a completely different therapeutic area: the preparation of HDAC inhibitors . No evidence links the ethanone analog to MEK inhibitor synthesis, nor the propanone analog to HDAC synthesis.

Medicinal Chemistry Cancer Therapeutics Kinase Inhibition

Commercially Available Higher Specification Purity from Authoritative Vendors

A comparison of commercial offerings shows that 1-(2-Amino-1,3-thiazol-4-yl)propan-1-one is available at a certified purity of 98%, which is documented with batch-specific QC data including NMR, HPLC, and GC . In contrast, the most widely available standard purity for this compound and many competitors, including the ethanone analog from the same supplier, is a minimum of 95% . This 3% difference in absolute purity can be critical for sensitive synthetic steps, such as the final-stage condensation to produce a clinical candidate, where unidentified by-products can propagate into the drug substance.

Analytical Chemistry Procurement Quality Control

Validated Applications for 1-(2-Amino-1,3-thiazol-4-yl)propan-1-one in Medicinal Chemistry


Non-ATP-Competitive MEK1/2 Inhibitor Synthesis and Structure-Activity Relationship (SAR) Studies

The primary and most defensible application is as a mandatory amino-thiazole building block for the synthesis of RO4927350 and its novel analogs. RO4927350 is a potent and highly selective non-ATP-competitive MEK1/2 inhibitor that uniquely blocks both ERK1/2 and MEK1/2 phosphorylation, preventing a key feedback resistance mechanism [1]. Research teams aiming to replicate or modify this chemotype require this specific propanoyl intermediate; substitution with an acetyl analog leads to an entirely different inhibitor class (HDAC) .

Development of CNS-Penetrant Kinase Inhibitors

The predicted increase in lipophilicity (XLogP3 of 1.3) conferred by the propionyl group over the base thiazole structure is a key parameter for designing molecules with the physicochemical properties necessary to cross the blood-brain barrier [2]. This makes the compound a rational choice for preclinical programs targeting CNS tumors or brain metastases where the MAPK pathway is implicated, directly leveraging the scaffold of a molecule with established in vivo CNS antitumor efficacy [1].

High-Fidelity Synthesis of Final Drug Substance

For process chemistry or late-stage medicinal chemistry, procuring this building block at a verified 98% purity with comprehensive QC data (NMR, HPLC, GC) is crucial . This level of purity supports high-fidelity synthesis of the final drug substance, minimizing the introduction and costly removal of impurities that are a known risk when using 95% purity building blocks , ultimately reducing development time and cost for lead optimization.

Quote Request

Request a Quote for 1-(2-Amino-1,3-thiazol-4-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.